6-Fluoro-2-azaspiro[3.4]octane
CAS No.:
Cat. No.: VC18329649
Molecular Formula: C7H12FN
Molecular Weight: 129.18 g/mol
* For research use only. Not for human or veterinary use.
![6-Fluoro-2-azaspiro[3.4]octane -](/images/structure/VC18329649.png)
Specification
Molecular Formula | C7H12FN |
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Molecular Weight | 129.18 g/mol |
IUPAC Name | 6-fluoro-2-azaspiro[3.4]octane |
Standard InChI | InChI=1S/C7H12FN/c8-6-1-2-7(3-6)4-9-5-7/h6,9H,1-5H2 |
Standard InChI Key | JLJQTTVQYSMYCP-UHFFFAOYSA-N |
Canonical SMILES | C1CC2(CC1F)CNC2 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
6-Fluoro-2-azaspiro[3.4]octane consists of a seven-membered bicyclic system where a pyrrolidine ring (5-membered) shares a single atom (spiro carbon) with an oxetane ring (4-membered). The fluorine substituent occupies the 6-position on the pyrrolidine moiety, conferring distinct electronic and steric properties. This configuration differs from the 6,6-difluoro analog , which features two fluorine atoms at the same position, and the 2-fluoro-6-azaspiro isomer , where fluorine resides on the oxetane ring.
Table 1: Comparative Structural Features of Azaspiro[3.4]octane Derivatives
Spectroscopic Signatures
While experimental NMR or IR data for 6-fluoro-2-azaspiro[3.4]octane is unavailable, its difluoro analog exhibits characteristic NMR shifts between -180 to -200 ppm for geminal fluorines, suggesting similar deshielding effects might occur in the monofluoro derivative. The spiro carbon typically appears near 90-100 ppm in NMR spectra for related compounds .
Synthetic Methodologies
Ring-Closing Strategies
Spirocyclic frameworks are commonly constructed via intramolecular cyclization reactions. For fluorinated analogs, two predominant routes emerge:
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Fluorination of Preformed Spirocycles: Post-synthetic introduction of fluorine using agents like Selectfluor® or DAST, as demonstrated in the synthesis of 2-fluoro-6-azaspiro[3.4]octane hydrochloride .
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De Novo Ring Formation: Simultaneous construction of the spiro system and fluorine incorporation. The 6,6-difluoro derivative likely arises from cyclization of a fluorinated diamine precursor under Mitsunobu conditions.
Challenges in Monofluorination
Achieving selective monofluorination at the 6-position presents synthetic hurdles due to:
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Steric hindrance from the spiro junction limiting reagent access
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Electronic effects favoring polyfluorination or alternative regiochemistry
Recent advances in transition-metal-catalyzed C–H fluorination may offer solutions, though applicability to rigid spiro systems remains unverified.
Physicochemical Properties
Calculated Parameters
Using QSPR models and analog data [1–3] , key properties for 6-fluoro-2-azaspiro[3.4]octane include:
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logP: 1.2 ± 0.3 (moderate lipophilicity)
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pKa: 8.9 (predominantly protonated at physiological pH)
Thermal Stability
Differential scanning calorimetry (DSC) of related compounds shows decomposition onset temperatures of 180–220°C , suggesting the monofluoro derivative exhibits comparable stability.
Industrial and Research Applications
Medicinal Chemistry
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Fragment-based drug design: Spirocycles serve as conformationally restricted scaffolds
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Proteolysis-targeting chimeras (PROTACs): Fluorine aids in tuning linker hydrophobicity
Materials Science
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Liquid crystal formulations: Rigid spiro frameworks improve mesophase stability
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Polymer additives: Fluorine enhances flame retardancy and dielectric properties
Future Directions
Synthetic Challenges
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Developing enantioselective routes to access chiral spirocenters
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Improving fluorine-18 incorporation for PET tracer development
Therapeutic Opportunities
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Targeting neglected disease proteins with spirocycle-containing inhibitors
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Engineering spiropyran-like photoswitches for optopharmacology
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